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molecular formula C8H7Cl2NO2 B8483208 2,6-Dichloro-3-acetoxymethylpyridine

2,6-Dichloro-3-acetoxymethylpyridine

Cat. No. B8483208
M. Wt: 220.05 g/mol
InChI Key: VCRZMGPQAQGELB-UHFFFAOYSA-N
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Patent
US03974166

Procedure details

260 g (1.18 mols) of this 2,6-dichloro-3-acetoxymethylpyridine, 520 ml (2 mols) of aqueous 2N sodium hydroxide solution and 520 ml of methanol are heated under reflux for 2 hours. The methanol is then removed on a rotary evaporator and the residual water phase is extracted by shaking with diethyl ether. After drying the organic phase over magnesium sulphate and concentrating the solution, crude crystalline 2,6-dichloro-3-hydroxymethylpyridine is obtained, which can be purified by recrystallisation from a mixture of cyclohexane/diethyl ether.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][O:9]C(=O)C)=[CH:6][CH:5]=[C:4]([Cl:13])[N:3]=1.[OH-].[Na+]>CO>[Cl:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[C:4]([Cl:13])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
ClC1=NC(=CC=C1COC(C)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
520 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by shaking with diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The methanol is then removed on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the residual water phase is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the solution

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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